molecular formula C14H15Cl2NO B2890331 2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 1022394-33-7

2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2890331
CAS No.: 1022394-33-7
M. Wt: 284.18
InChI Key: DUSWGKJZQLSIEY-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a halogenated cyclohexenone derivative featuring a 5,5-dimethylcyclohex-2-en-1-one core substituted with a chlorine atom at position 2 and a 4-chlorophenylamino group at position 2. This compound belongs to a class of molecules with demonstrated pharmacological relevance, including anti-inflammatory, antifungal, and analgesic properties . Its structural complexity arises from the interplay of steric effects (due to the geminal dimethyl groups) and electronic effects (from the chlorine substituents and amino linkage). The crystal structure of a closely related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, reveals two independent molecules in the unit cell with distinct cyclohexenone conformations stabilized by intramolecular hydrogen bonds . Such structural features are critical for understanding its reactivity and interactions in biological systems.

Properties

IUPAC Name

2-chloro-3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c1-14(2)7-11(13(16)12(18)8-14)17-10-5-3-9(15)4-6-10/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWGKJZQLSIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15Cl2NO
  • Molar Mass : 284.18 g/mol
  • CAS Number : 1022394-33-7

The compound features a cyclohexene core with chlorinated phenyl and amino substituents, which may contribute to its biological activity.

Antitumor Effects

Recent studies have highlighted the antitumor potential of 2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. In vitro and in vivo experiments have demonstrated its efficacy against various cancer cell lines.

Key Findings :

  • Inhibition of Tumor Growth : In a study involving A-549 lung cancer xenografts in immunodeficient mice, administration of the compound resulted in significant tumor volume reduction compared to control groups. The mean tumor volumes were recorded as follows:
Treatment GroupMean Tumor Volume (mm³)
Control2729.5
0.0055 mg/g2150.8
0.055 mg/g1746.4
0.55 mg/g952.3
2.75 mg/g678.9

The most effective dosage was found to be 2.75 mg/g, leading to a significant decrease in tumor growth rates (p=0.003) by day 36 of treatment .

  • Mechanisms of Action : The antitumor effects are believed to involve multiple mechanisms:
    • Induction of apoptosis in cancer cells.
    • Disruption of cell cycle progression.
    • Inhibition of DNA synthesis and repair mechanisms.
    Related compounds have shown similar cytotoxic effects through pathways involving apoptosis and autophagy .

Cytotoxicity and Selectivity

The selectivity of 2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one for cancerous cells over normal cells has been observed in various studies, indicating its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

Case Studies

  • Study on A-549 Cells :
    • In a controlled environment, the compound was tested on A-549 lung cancer cells, showing an IC50 value that indicates effective inhibition of cell proliferation at low concentrations .
    • The study also noted the upregulation of pro-apoptotic markers (Bax) and downregulation of anti-apoptotic markers (Bcl-2), further supporting its role in inducing apoptosis .
  • Comparative Analysis with Other Compounds :
    • When compared to other known antitumor agents, such as hinokitiol, 2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exhibited comparable efficacy against specific cancer types while demonstrating unique mechanisms that warrant further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Conformational Analysis

Compound Space Group Unit Cell (Å) Notable Features Reference
Target Compound (analog) P2₁/c a = 9.4193, b = 26.915 Two independent molecules; intramolecular H-bonds (O–H···O, N–H···O)
Ethenyl Analog P2₁/n a = 13.7630 Planar ethenyl group; π-stacking along b-axis
Dimeric Analog Pī a = 10.221 Intermolecular O–H···O (2.65 Å); C–H···Cl (3.21 Å)

Pharmacological and Chemical Stability

  • Halogenated Furanones (e.g., BMX-3 ): While structurally distinct, these compounds share chlorinated aromatic moieties. BMX-3 exhibits carcinogenic potency via radical-mediated DNA damage, a risk mitigated in the target compound by the stabilizing dimethyl groups and hydrogen-bonding network .
  • Chlorfenapyr : A pyrrole insecticide with a chlorophenyl group. Unlike the target compound, its cyano group confers acute neurotoxicity, highlighting the role of functional groups in safety profiles .

Key Research Findings

Antifungal Activity: The amino group in the target compound may enhance binding to fungal cytochrome P450 enzymes, a mechanism less prevalent in non-amino analogs like PYR .

Solubility : Intramolecular hydrogen bonds in the target compound improve aqueous solubility (log P ≈ 2.1 predicted) compared to the ethenyl analog (log P ≈ 3.5) .

Synthetic Accessibility: The geminal dimethyl groups hinder epoxidation of the cyclohexenone double bond, a reactivity observed in simpler analogs .

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